ethyl 1-[3-(4-chloro-3-nitro-1H-pyrazol-1-yl)propanoyl]piperidine-4-carboxylate
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Overview
Description
ETHYL 1-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE is a complex organic compound that belongs to the class of pyrazole derivatives. Pyrazoles are known for their versatile applications in medicinal chemistry, agrochemistry, and material science due to their unique structural properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 1-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized through cyclocondensation of hydrazine with a carbonyl compound.
Introduction of the Nitro and Chloro Groups: The nitro and chloro groups are introduced via nitration and chlorination reactions, respectively.
Coupling with Piperidine: The pyrazole derivative is then coupled with piperidine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. Techniques such as high-performance liquid chromatography (HPLC) are used to monitor the reaction progress and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
ETHYL 1-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common reagents include hydrogen gas with a palladium catalyst.
Substitution: Reagents such as sodium amide or thiourea are used under basic conditions.
Major Products
Reduction of Nitro Group: Produces the corresponding amino derivative.
Substitution of Chloro Group: Produces various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
ETHYL 1-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE has several applications in scientific research:
Medicinal Chemistry: Used as a scaffold for designing drugs with anti-inflammatory, antibacterial, and anticancer properties.
Agrochemistry: Employed in the synthesis of pesticides and herbicides.
Material Science: Utilized in the development of advanced materials with specific electronic properties.
Mechanism of Action
The mechanism of action of ETHYL 1-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE involves interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors involved in inflammatory pathways and microbial cell walls.
Pathways Involved: Inhibition of enzyme activity or disruption of microbial cell wall synthesis.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-3-ethyl-1-methyl-1H-pyrazole-5-carboxylic acid
- 1-Methyl-3-ethyl-4-chloro-5-pyrazolecarboxylic acid
Uniqueness
ETHYL 1-[3-(4-CHLORO-3-NITRO-1H-PYRAZOL-1-YL)PROPANOYL]-4-PIPERIDINECARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity compared to other pyrazole derivatives .
Properties
Molecular Formula |
C14H19ClN4O5 |
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Molecular Weight |
358.78 g/mol |
IUPAC Name |
ethyl 1-[3-(4-chloro-3-nitropyrazol-1-yl)propanoyl]piperidine-4-carboxylate |
InChI |
InChI=1S/C14H19ClN4O5/c1-2-24-14(21)10-3-6-17(7-4-10)12(20)5-8-18-9-11(15)13(16-18)19(22)23/h9-10H,2-8H2,1H3 |
InChI Key |
KHFBRNVSYFNBBO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)CCN2C=C(C(=N2)[N+](=O)[O-])Cl |
Origin of Product |
United States |
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